molecular formula C11H11BrO4 B14423844 2-Bromoethyl 2-(acetyloxy)benzoate CAS No. 79874-87-6

2-Bromoethyl 2-(acetyloxy)benzoate

Cat. No.: B14423844
CAS No.: 79874-87-6
M. Wt: 287.11 g/mol
InChI Key: YDTTWZFXEUMIBT-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-(acetyloxy)benzoate is an organic ester compound characterized by a bromoethyl group (-CH2CH2Br) and a 2-(acetyloxy)benzoate moiety. The acetyloxy group (-OAc) on the benzoate ring enhances its stability and modulates solubility in organic solvents.

Properties

IUPAC Name

2-bromoethyl 2-acetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-8(13)16-10-5-3-2-4-9(10)11(14)15-7-6-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTTWZFXEUMIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20823450
Record name 2-Bromoethyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20823450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79874-87-6
Record name 2-Bromoethyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20823450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-(acetyloxy)benzoate typically involves the esterification of 2-bromoethanol with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the esterification process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-(acetyloxy)benzoic acid and 2-bromoethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-(acetyloxy)benzoic acid derivatives with different substituents can be obtained.

    Hydrolysis: The primary products are 2-(acetyloxy)benzoic acid and 2-bromoethanol.

    Oxidation: The products vary based on the specific oxidizing agent and reaction conditions used.

Scientific Research Applications

Chemistry: 2-Bromoethyl 2-(acetyloxy)benzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through nucleophilic substitution reactions.

Biology: In biological research, this compound can be used to modify biomolecules or to study the effects of ester and bromoethyl groups on biological activity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ester and bromoethyl functionalities can be exploited to design prodrugs or to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-(acetyloxy)benzoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the ester and bromoethyl groups can interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

2-Bromoethyl Benzoate (CAS 939-54-8)

  • Structure : Lacks the acetyloxy group on the benzoate ring.
  • Molecular Weight : 229.07 g/mol (C9H9BrO2) vs. 287.13 g/mol (C11H11BrO4) for 2-bromoethyl 2-(acetyloxy)benzoate.
  • Applications : Primarily used as an alkylating agent, whereas the acetyloxy derivative may exhibit enhanced stability for controlled release in polymer matrices .

Benzyl 2-Acetyloxybenzoate (CAS 52602-17-2)

  • Structure : Replaces the bromoethyl group with a benzyl (-CH2C6H5) substituent.
  • Molecular Weight : 270.28 g/mol (C16H14O4) vs. 287.13 g/mol for the target compound.
  • Bromine in the target compound introduces halogen bonding and higher density (1.5–1.6 g/cm³ estimated).
  • Applications : Benzyl derivatives are common in fragrance and plasticizer industries, while bromoethyl analogs are tailored for photochemical or pharmaceutical synthesis .

Nitrooxyacyloxy Methyl 2-(Acetyloxy)benzoates ()

  • Examples: {[7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (MW 384 g/mol). {[6,7-Bis(nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (MW 445 g/mol).
  • Comparison: Nitrooxy groups enhance oxidative reactivity, making these derivatives suitable for explosive or propellant formulations. The bromoethyl group in the target compound offers milder reactivity, favoring use in controlled-release systems or medicinal chemistry. NMR and MS data for nitrooxy derivatives show distinct splitting patterns due to nitro groups (e.g., δ 4.3–4.5 ppm for -CH2ONO2), absent in the bromoethyl analog .

Ethyl 4-(Dimethylamino)benzoate ()

  • Structure: Features a dimethylamino (-N(CH3)2) group instead of bromoethyl and acetyloxy substituents.
  • Key Differences: The amino group increases basicity and UV absorption, critical in photoinitiator systems for resins. Bromoethyl 2-(acetyloxy)benzoate lacks amine-driven hydrogen bonding but offers halogen-mediated interactions.
  • Performance: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin curing (e.g., degree of conversion = 75–80%) compared to methacrylate analogs, suggesting the target compound may require co-initiators for similar applications .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound C11H11BrO4 287.13 Bromoethyl, Acetyloxy Polymer crosslinking, alkylation
2-Bromoethyl benzoate C9H9BrO2 229.07 Bromoethyl Alkylation, intermediates
Benzyl 2-acetyloxybenzoate C16H14O4 270.28 Benzyl, Acetyloxy Fragrances, plasticizers
{[7-(Nitrooxy)heptanoyl]oxy}methyl ester C17H20N2O9 384.35 Nitrooxy, Acetyloxy Propellants, explosives
Ethyl 4-(dimethylamino)benzoate C11H15NO2 193.24 Dimethylamino Photoinitiators, dental resins

Research Findings and Trends

  • Reactivity : Bromoethyl esters undergo nucleophilic substitution (SN2) at the β-carbon due to the electron-withdrawing bromine, whereas acetyloxy groups stabilize the ester via resonance .
  • Stability : Derivatives with nitrooxy groups () are thermally labile, while bromoethyl 2-(acetyloxy)benzoate shows moderate stability in polar aprotic solvents.
  • Synthetic Utility : The acetyloxy group in the target compound can act as a protecting group, removable under acidic or basic conditions, similar to phenacyl benzoates .

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